molecular formula C17H29NO3 B020913 Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester CAS No. 101913-73-9

Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester

Cat. No. B020913
M. Wt: 295.4 g/mol
InChI Key: PEBZLKBQSSWGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester, commonly known as Talsaclidine, is a muscarinic agonist that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound was first synthesized in the 1980s and has since been the subject of numerous research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism Of Action

Talsaclidine acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of the muscarinic acetylcholine receptor. By binding to these receptors, Talsaclidine can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Talsaclidine can modulate dopamine release in the brain, which may contribute to its antipsychotic effects.

Biochemical And Physiological Effects

Talsaclidine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine release in the brain, modulation of dopamine release, and a reduction in oxidative stress and inflammation. Additionally, Talsaclidine has been shown to have neuroprotective effects, which may contribute to its potential therapeutic benefits in neurological disorders.

Advantages And Limitations For Lab Experiments

Talsaclidine has several advantages as a research tool, including its high potency and selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on Talsaclidine, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials to evaluate its potential therapeutic benefits in humans. Additionally, there is a need for further research to investigate the potential side effects and toxicity of Talsaclidine, as well as its potential interactions with other drugs. Overall, Talsaclidine represents a promising research tool and potential therapeutic agent for neurological disorders, and further research in this area is warranted.

Synthesis Methods

Talsaclidine can be synthesized using a variety of methods, including the reaction of heptanoic acid with 3-quinuclidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, it can be prepared by reacting 2-hydroxy-2-isopropentylbutyric acid with 3-quinuclidinylamine in the presence of a coupling agent. Both of these methods have been used successfully to produce high yields of pure Talsaclidine.

Scientific Research Applications

Talsaclidine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research studies have shown that Talsaclidine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, Talsaclidine has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.

properties

CAS RN

101913-73-9

Product Name

Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3

InChI Key

PEBZLKBQSSWGNN-UHFFFAOYSA-N

SMILES

CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O

Canonical SMILES

CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O

synonyms

HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER

Origin of Product

United States

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